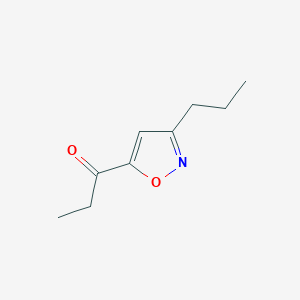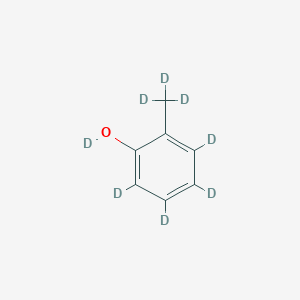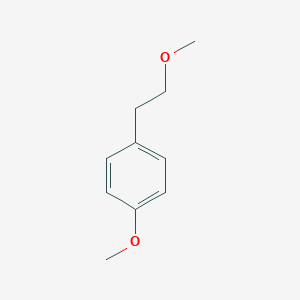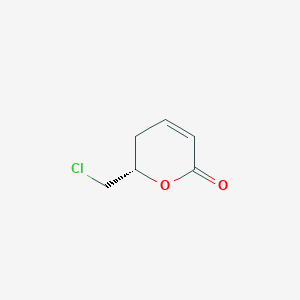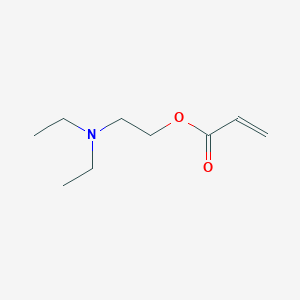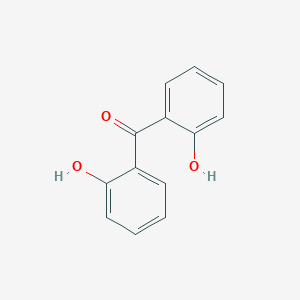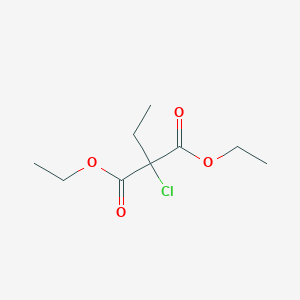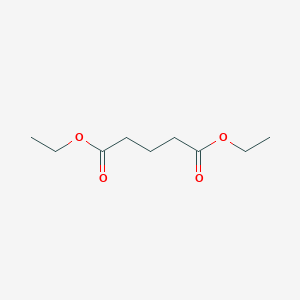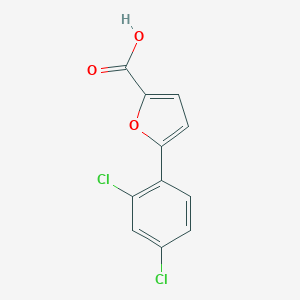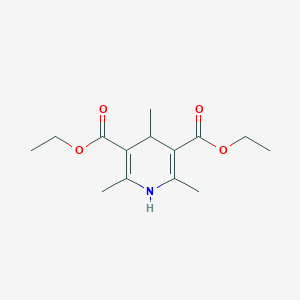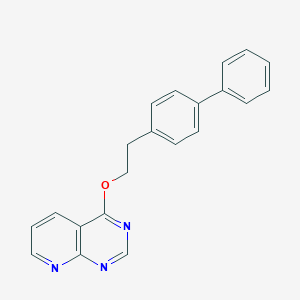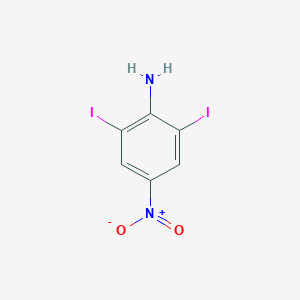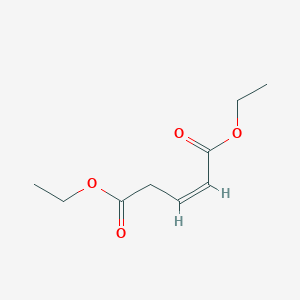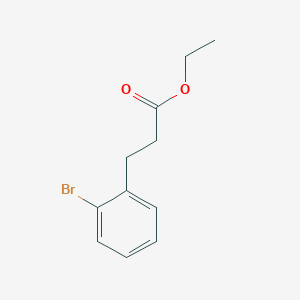
Ethyl 3-(2-bromophenyl)propanoate
説明
Ethyl 3-(2-bromophenyl)propanoate is a chemical compound that is part of a broader class of organic compounds known as esters. Esters are derived from carboxylic acids and alcohols, and they often possess distinctive odors and are used in a variety of chemical reactions and applications.
Synthesis Analysis
The synthesis of related bromophenyl propanoate esters can involve various chemical routes. For instance, ethyl 2-bromo-3-allyloxy- and 3-(propargyloxy)propanoates have been synthesized through electroreductive radical cyclization catalyzed by nickel complexes . Another synthesis route for a similar compound, ethyl 2-bromo-3,3,3-trifluoropropanoate, involves the oxidation of corresponding acetals, which are formed by the radical addition of halogenated compounds to ethyl vinyl ether . Additionally, ethyl 2-(4-bromomethylphenyl)propionate, a key intermediate for certain pharmaceuticals, has been synthesized from toluene using Friedel-Crafts reaction and bromination .
Molecular Structure Analysis
The molecular structure of ethyl 3-(2-bromophenyl)propanoate would consist of an ethyl ester group attached to a propanoic acid backbone, with a bromophenyl group attached to the middle carbon of the propanoate. The presence of the bromine atom on the phenyl ring would influence the electronic properties of the molecule and could facilitate further chemical reactions.
Chemical Reactions Analysis
Compounds similar to ethyl 3-(2-bromophenyl)propanoate can participate in various chemical reactions. For example, the presence of a bromine atom on the aromatic ring makes it a suitable candidate for further functionalization through nucleophilic aromatic substitution reactions . The ester group could also be involved in hydrolysis reactions under basic or acidic conditions, converting it back to the corresponding carboxylic acid and alcohol.
Physical and Chemical Properties Analysis
While specific data on ethyl 3-(2-bromophenyl)propanoate is not provided, esters generally have distinct physical and chemical properties. They tend to have pleasant odors and are commonly used as flavorings and fragrances. The physical properties such as melting point, boiling point, and solubility are influenced by the molecular weight and structure of the ester. The presence of a bromine atom would increase the molecular weight and could affect the compound's density and refractive index. Chemical properties would include reactivity towards nucleophiles and susceptibility to hydrolysis.
科学的研究の応用
Synthesis Methods
Ethyl 3-(2-bromophenyl)propanoate is an intermediate in various synthesis methods. For example, it has been used in the synthesis of ethyl 3‐(3‐aminophenyl)propanoate through a process involving tandem Knoevenagel condensation/alkylidene reduction, followed by reduction of the intermediate 3‐(3‐nitrophenyl)propanoic acid. This method highlights the compound's role in producing derivatives with potential applicability in medicinal chemistry (Nagel, Radau, & Link, 2011).
Copolymer Synthesis
Ethyl 3-(2-bromophenyl)propanoate has also found use in the development of novel copolymers. It has been involved in the preparation of ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, which were then copolymerized with styrene to create materials with potential applications in the polymer industry, showcasing its versatility beyond pharmaceutical chemistry (Kharas et al., 2016).
Antimicrobial Agent Synthesis
Furthermore, ethyl 3-(2-bromophenyl)propanoate derivatives have been investigated for their potential antimicrobial properties. One study focused on the synthesis and characterization of substituted phenyl azetidines as potential antimicrobial agents, demonstrating the compound's foundational role in creating new therapeutic agents (Doraswamy & Ramana, 2013).
Material Science Applications
In the realm of material science, derivatives of ethyl 3-(2-bromophenyl)propanoate have been studied for their applications in creating advanced materials. For instance, the synthesis of copolymers with specific structural features for improved thermal stability and decomposition properties illustrates the chemical's utility in engineering high-performance materials (Kharas et al., 2017).
Chemical Reaction Studies
Chemical reaction studies involving ethyl 3-(2-bromophenyl)propanoate have expanded our understanding of reaction mechanisms and product formation, such as the electrochemical reduction of bromo propargyloxy esters at silver cathodes in dimethylformamide. These studies contribute to a broader knowledge of organic synthesis techniques and reaction optimization (Henderson et al., 2014).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and rinsing cautiously with water for several minutes in case of contact with eyes .
将来の方向性
特性
IUPAC Name |
ethyl 3-(2-bromophenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-6H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKICRDRBPPOQLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10442513 | |
| Record name | Ethyl 3-(2-bromophenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10442513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2-bromophenyl)propanoate | |
CAS RN |
135613-33-1 | |
| Record name | Ethyl 3-(2-bromophenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10442513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

